3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group and a pyrrolidinyl group
Mechanism of Action
Target of Action
The primary target of 3-(Benzenesulfonyl)-4-pyrrolidin-1-ylquinoline is currently unknown. It is known that the compound belongs to the class of organic compounds known as benzenesulfonate esters . These are arenesulfonate esters that result from the formal condensation of the hydroxy group of an alcohol, enol, phenol or heteroarenol with benzenesulfonic acid .
Mode of Action
It is known that benzenesulfonate esters, to which this compound belongs, can interact with various biological targets depending on their specific structure .
Biochemical Pathways
It is known that g protein-coupled receptor 84 (gpr84) is reportedly activated by medium-chain fatty acids and is involved in the pathology of liver fibrosis . Inflammatory stimulants, such as lipopolysaccharide and tumor necrosis factor-α, upregulate Gpr84 expression .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions One common method starts with the quinoline core, which undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-4-(morpholin-1-yl)quinoline: Similar structure but with a morpholine group instead of pyrrolidine.
3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline: Contains a piperidine group instead of pyrrolidine.
Uniqueness
3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the specific combination of the benzenesulfonyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination can result in different reactivity and interaction profiles compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-24(23,15-8-2-1-3-9-15)18-14-20-17-11-5-4-10-16(17)19(18)21-12-6-7-13-21/h1-5,8-11,14H,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZHBRCMAPJLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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